

Introduction: Elucidating the Structure of a Novel Neuromodulator

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *D-Cyclopropylglycine*

CAS No.: 49607-01-4

Cat. No.: B1348122

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D-Cyclopropylglycine is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play crucial roles in various biological processes. [1][2] With a molecular formula of $C_5H_9NO_2$ and a molecular weight of 115.13 g/mol, this compound has garnered significant interest in neuroscience and medicinal chemistry.[3][4][5] It is recognized as a selective antagonist for the NMDA receptor, making it a valuable tool for research into neuroprotection and the modulation of excitatory neurotransmission.[3]

The unique structural feature of **D-Cyclopropylglycine**—the presence of a cyclopropyl ring attached to the α -carbon—confers specific conformational constraints and physicochemical properties that are critical to its biological activity. Accurate and unambiguous structural confirmation is therefore paramount for any research or drug development application. This guide serves as a technical resource for researchers and scientists, providing a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of **D-Cyclopropylglycine**.

Compound Details:

- IUPAC Name: (2R)-2-amino-2-cyclopropylacetic acid[6]
- CAS Number: 49607-01-4[3][4][5][6]
- Molecular Formula: C₅H₉NO₂[3][4][5][6]
- Molecular Weight: 115.13[3][4][5]

Caption: Molecular structure of **D-Cyclopropylglycine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Expertise & Experience: The Rationale for NMR NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For **D-Cyclopropylglycine**, ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR provides a map of the carbon framework. The unique magnetic environment created by the strained cyclopropyl ring results in highly characteristic chemical shifts, making NMR an indispensable tool for confirming its presence.[7][8]

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra suitable for structural confirmation.



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Caption: Standardized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum of **D-Cyclopropylglycine** is defined by the highly shielded signals of the cyclopropyl ring protons. These protons experience a magnetic anisotropy effect, shifting their resonance signals significantly upfield (to lower ppm values) compared to typical aliphatic protons.^[7]

Table 1: Predicted ¹H NMR Chemical Shifts for **D-Cyclopropylglycine**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
Cyclopropyl CH ₂	0.4 – 0.8	Multiplet	4H	Diastereotopic protons result in complex splitting patterns.
Cyclopropyl CH	1.0 – 1.5	Multiplet	1H	Coupled to the α-proton and the cyclopropyl CH ₂ protons.
α-CH	3.2 – 3.7	Multiplet	1H	Deshielded by adjacent amino and carboxyl groups.

| NH₂ / COOH | Variable | Broad Singlet | 3H | Exchangeable protons; signal may be broad or absent in D₂O. |

- **Key Insight:** The observation of signals in the 0.4-1.5 ppm range is a strong indicator of the cyclopropyl moiety. The complex multiplet patterns arise from both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions, which have different coupling constants and opposite signs in cyclopropane systems.^[7]

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon count and the nature of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for **D-Cyclopropylglycine**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Notes
Cyclopropyl CH ₂	5 – 10	Two equivalent methylene carbons, highly shielded.
Cyclopropyl CH	12 – 18	Methine carbon of the cyclopropyl ring.
α-C	55 – 65	Carbon attached to both the amino and carboxyl groups.

| Carbonyl C (C=O) | 170 – 178 | Characteristic downfield shift for a carboxylic acid carbon. |

- Key Insight: The upfield chemical shifts for the cyclopropyl carbons (< 20 ppm) are highly diagnostic. These values reflect the increased s-character of the C-H bonds and the unique electronic structure of the strained three-membered ring.^[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: The Rationale for IR Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. Each functional group (e.g., O-H, N-H, C=O) absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration.^[10] For **D-Cyclopropylglycine**, which exists as a zwitterion in the solid state, IR spectroscopy provides definitive evidence for the presence of the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups.

Trustworthiness: A Self-Validating Protocol for IR Data Acquisition

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (~1-2 mg) of **D-Cyclopropylglycine** with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

IR Spectral Data Interpretation

The IR spectrum of an amino acid is dominated by the strong, broad absorptions of the zwitterionic functional groups.

Table 3: Characteristic IR Absorption Bands for **D-Cyclopropylglycine**

Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (Ammonium, -NH ₃ ⁺)	3100 – 2600	Strong, very broad	A hallmark of amino acids, often overlapping with C-H stretches.[11]
C-H Stretch (Cyclopropyl & α-H)	3000 – 2850	Medium	Characteristic of sp ³ C-H bonds.
C=O Asymmetric Stretch (Carboxylate, -COO ⁻)	~1600	Strong	Appears at a lower frequency than a typical carboxylic acid C=O due to resonance.[2][12]
N-H Bend (Ammonium, -NH ₃ ⁺)	~1500	Medium	The primary amine scissoring vibration. [11]

| C=O Symmetric Stretch (Carboxylate, -COO⁻) | ~1410 | Medium-Strong | The second key band for the carboxylate group.[2] |

- Key Insight: The absence of a sharp O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹ (typical for a neutral carboxylic acid), combined with the presence of the very broad -NH₃⁺ stretch and the two carboxylate (-COO⁻) bands, provides conclusive evidence of the zwitterionic structure in the solid state.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Rationale for MS Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, confirming the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting fragment ions

provide valuable structural information, akin to assembling a puzzle. The fragmentation of cyclic peptides and amino acids can be complex, often involving ring-opening events before subsequent losses.^{[14][15]}

Trustworthiness: A Self-Validating Protocol for MS Data Acquisition

- Sample Preparation:
 - Prepare a dilute solution of **D-Cyclopropylglycine** (~10 µg/mL) in a suitable solvent system (e.g., 50:50 water/acetonitrile with 0.1% formic acid). The acid aids in protonation for positive ion mode analysis.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-ToF).
 - Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule $[M+H]^+$.
 - For MS/MS analysis, select the $[M+H]^+$ ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.

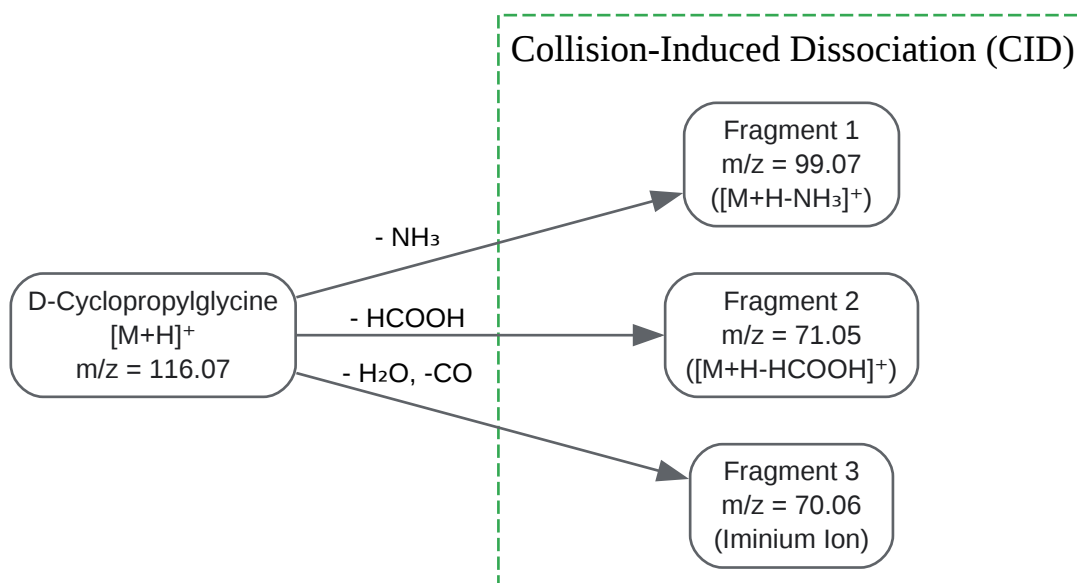
Mass Spectral Data Interpretation

- Molecular Ion: In positive ion ESI-MS, **D-Cyclopropylglycine** will be detected as the protonated molecule, $[M+H]^+$.
 - Calculated m/z for $[C_5H_9NO_2 + H]^+$: 116.0706
 - Observed m/z : High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, validating the molecular formula.
- Key Fragmentation Pathways: The fragmentation of protonated **D-Cyclopropylglycine** is expected to proceed through characteristic losses common to amino acids.

Table 4: Plausible MS/MS Fragments for $[M+H]^+$ of **D-Cyclopropylglycine**

Fragment m/z	Mass Loss (Da)	Identity of Loss	Plausible Fragment Structure
99.0655	17.0051	NH ₃ (Ammonia)	Loss of the amino group.
71.0549	45.0157	HCOOH (Formic Acid)	A common neutral loss from the carboxylic acid group.
70.0651	46.0055	NH ₂ + CO (Iminium ion formation)	Loss of water and subsequent loss of CO.

| 56.0491 | 59.0215 | C₂H₃O₂ (Glycine fragment) | Cleavage of the cyclopropyl ring. |



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- To cite this document: BenchChem. [Introduction: Elucidating the Structure of a Novel Neuromodulator]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1348122/docs#introduction-elucidating-the-structure-of-a-novel-neuromodulator\]](https://www.benchchem.com/product/b1348122/docs#introduction-elucidating-the-structure-of-a-novel-neuromodulator)

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